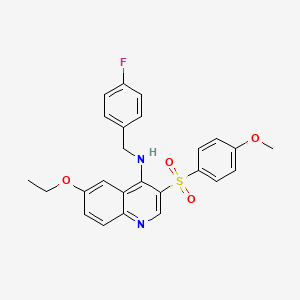
6-ethoxy-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C25H23FN2O4S and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 6-ethoxy-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is part of a broader class of compounds that have been studied for their unique chemical properties and potential applications in various fields of scientific research. For instance, the synthesis and application of related fluorophenylsulfonyl groups have been explored for their utility in protecting hydroxyl groups during chemical reactions. Such compounds demonstrate stability under acidic conditions and can be cleaved under mild basic conditions, which makes them valuable in synthetic chemistry for constructing complex molecules (Spjut, Qian, & Elofsson, 2010).
Fluorescence and Imaging Applications
Fluorinated quinoline derivatives, including structures similar to this compound, have been investigated for their fluorescence properties. These compounds have potential applications in biomedical analysis due to their strong fluorescence in a wide pH range, which is a desirable characteristic for fluorescent labeling reagents used in imaging and diagnostic assays. Such fluorophores demonstrate high stability against light and heat, making them suitable for various analytical applications in biomedical research (Hirano et al., 2004).
Antimicrobial and Biological Activity
The synthesis of quinoline derivatives and their evaluation for biological activities, including antimicrobial properties, has been a significant area of research. Certain fluorinated quinoline compounds show promising inhibitory effects on bacterial growth, which could lead to the development of new antibacterial agents. The structure-activity relationship studies of these compounds help in understanding how modifications in the quinoline core structure affect their biological activities, paving the way for the design of more potent and selective antimicrobial agents (Alavi et al., 2017).
Sensing and Detection Applications
Quinoline-based compounds are also explored for their sensing properties, particularly in detecting metal ions. The design of such compounds involves structural modifications to enhance their sensitivity and selectivity towards specific ions, such as Al3+ and Zn2+. These sensing capabilities are crucial for environmental monitoring, biological studies, and industrial applications, where precise detection of metal ions is required (Hazra et al., 2018).
Eigenschaften
IUPAC Name |
6-ethoxy-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S/c1-3-32-20-10-13-23-22(14-20)25(28-15-17-4-6-18(26)7-5-17)24(16-27-23)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHQXQUTOMSPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
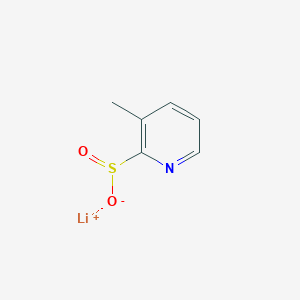

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)
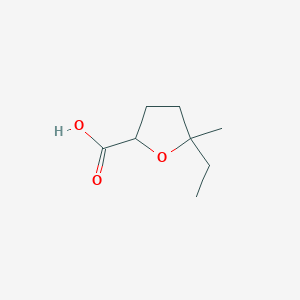

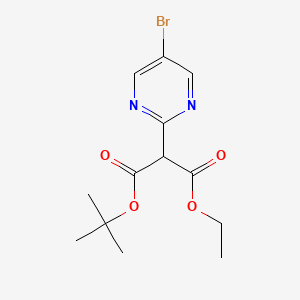
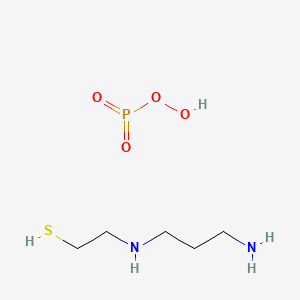
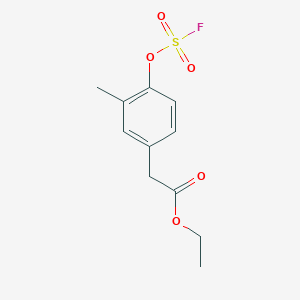
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)
